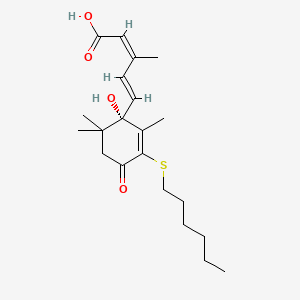
AS6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AS6, also known as 3’-hexylsulfanyl-abscisic acid, is a synthetic analog of abscisic acid (ABA). Abscisic acid is a plant hormone that plays a crucial role in various physiological processes, including seed maturation, dormancy, and response to environmental stresses such as drought and salinity. This compound is specifically designed to antagonize the interaction between ABA receptors and protein phosphatase 2C (PP2C), making it a valuable tool in studying ABA signaling pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AS6 involves the modification of the ABA molecule by adding a hexylsulfanyl group at the 3’ position. The synthetic route typically includes the following steps:
Starting Material: Abscisic acid is used as the starting material.
Functional Group Modification: The 3’ position of the ABA molecule is modified by introducing a hexylsulfanyl group through a series of chemical reactions, including sulfonation and alkylation.
Purification: The final product is purified using chromatographic techniques to achieve high purity
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the process would likely involve large-scale synthesis using similar reaction conditions as described above. The production would require stringent quality control measures to ensure the consistency and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
AS6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to its parent ABA molecule.
Substitution: The hexylsulfanyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted ABA analogs. These products can be further analyzed using spectroscopic techniques such as NMR and mass spectrometry .
Applications De Recherche Scientifique
AS6 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a chemical probe to study the structure-activity relationships of ABA analogs.
Biology: It helps in understanding the role of ABA in plant physiology, particularly in stress responses and developmental processes.
Medicine: this compound is being explored for its potential therapeutic applications in modulating ABA signaling pathways, which could have implications in treating diseases related to stress responses.
Industry: This compound can be used in agricultural research to develop crops with improved stress tolerance
Mécanisme D'action
AS6 exerts its effects by antagonizing the interaction between ABA receptors (PYL proteins) and protein phosphatase 2C (PP2C). The hexylsulfanyl group at the 3’ position of this compound blocks the binding site of PP2C, preventing the dephosphorylation of downstream targets. This disruption of the ABA signaling pathway leads to altered physiological responses in plants .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propenyl-ABA with an O-butyl chain (PAO4): A conformationally restricted analog of AS6 designed to improve affinity for PYL proteins.
Other ABA Analogs: Various ABA analogs with different functional groups at the 3’ position have been developed to study their effects on ABA signaling
Uniqueness of this compound
This compound is unique due to its specific hexylsulfanyl modification, which provides a steric hindrance that effectively blocks PP2C binding. This makes this compound a potent antagonist of ABA signaling, allowing researchers to study the physiological roles of ABA with high specificity .
Propriétés
Numéro CAS |
1609660-14-1 |
|---|---|
Formule moléculaire |
C21H32O4S |
Poids moléculaire |
380.54 |
Nom IUPAC |
(2Z,4E)-5-[(1S)-3-hexylsulfanyl-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C21H32O4S/c1-6-7-8-9-12-26-19-16(3)21(25,20(4,5)14-17(19)22)11-10-15(2)13-18(23)24/h10-11,13,25H,6-9,12,14H2,1-5H3,(H,23,24)/b11-10+,15-13-/t21-/m1/s1 |
Clé InChI |
AOFXVHRNNSAVEA-IHZHKDPYSA-N |
SMILES |
CCCCCCSC1=C(C(C(CC1=O)(C)C)(C=CC(=CC(=O)O)C)O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AS6; AS 6; AS-6; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono-](/img/structure/B605531.png)
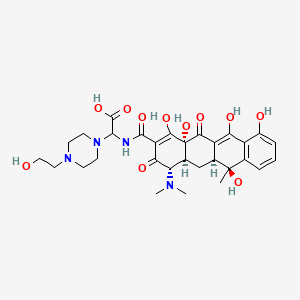


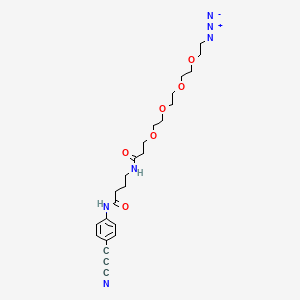
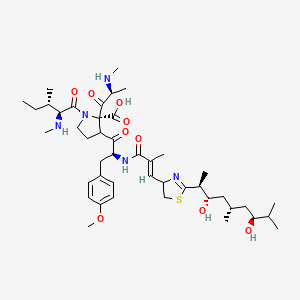
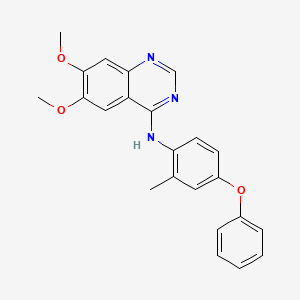
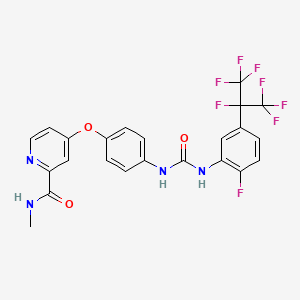


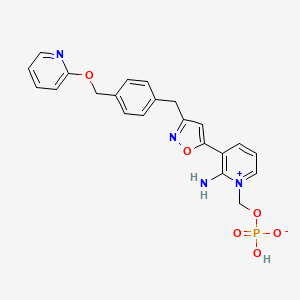
![(2E)-N,N-diethyl-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide](/img/structure/B605550.png)
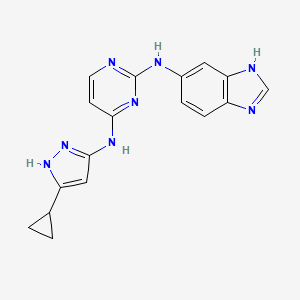
![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605554.png)
